2,3,5,6-Tetramethylbenzyl alcohol
Overview
Description
2,3,5,6-Tetramethylbenzyl alcohol: is an organic compound with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol . It is a derivative of benzyl alcohol, where four methyl groups are substituted at the 2, 3, 5, and 6 positions of the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
2,3,5,6-Tetramethylbenzyl alcohol has several applications in scientific research:
Mechanism of Action
Target of Action
It’s known that this compound has the ability to form hydrogen peroxide when exposed to air or light .
Mode of Action
It’s known that this compound can form hydrogen peroxide when exposed to air or light , which suggests that it may interact with its targets through oxidation processes.
Pharmacokinetics
It’s known that this compound is a clear liquid with a faint odor and an oily feel, and it is soluble in alcohols, ethers, and chloroform . This suggests that it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,5,6-Tetramethylbenzyl alcohol. For instance, exposure to air or light can lead to the formation of hydrogen peroxide . Furthermore, this compound is stable at room temperature but decomposes at high temperatures .
Biochemical Analysis
Biochemical Properties
It is known that this compound can form hydrogen peroxide when exposed to air or light . This suggests that it may participate in redox reactions and could potentially interact with enzymes, proteins, and other biomolecules that are involved in these processes.
Temporal Effects in Laboratory Settings
2,3,5,6-Tetramethylbenzyl alcohol is stable at room temperature but decomposes at high temperatures . Over time, this compound may degrade and form hydrogen peroxide, which could have long-term effects on cellular function. More in vitro or in vivo studies are needed to fully understand these temporal effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetramethylbenzyl alcohol can be synthesized through several methods:
Reduction of 2,3,5,6-Tetramethylbenzaldehyde: This method involves the reduction of 2,3,5,6-tetramethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2,3,5,6-tetramethylbenzaldehyde using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: 2,3,5,6-Tetramethylbenzaldehyde.
Reduction: 2,3,5,6-Tetramethylbenzylamine.
Substitution: 2,3,5,6-Tetramethylbenzyl chloride.
Comparison with Similar Compounds
Benzyl Alcohol: A simpler analog without the methyl substitutions.
2,4,6-Trimethylbenzyl Alcohol: Similar structure but with three methyl groups.
2,3,4,5-Tetramethylbenzyl Alcohol: Similar structure but with different methyl group positions.
Uniqueness: 2,3,5,6-Tetramethylbenzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. This unique structure influences its reactivity, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
(2,3,5,6-tetramethylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5,12H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMOEEBACLJUFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426729 | |
Record name | (2,3,5,6-Tetramethylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78985-13-4 | |
Record name | (2,3,5,6-Tetramethylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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